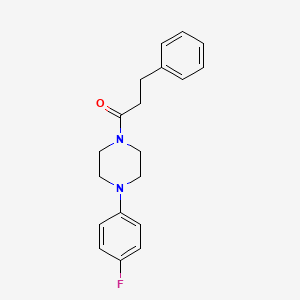

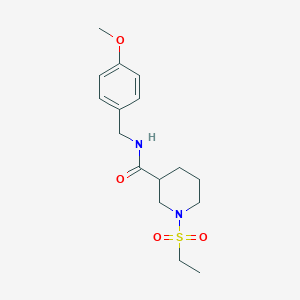

![molecular formula C15H21ClN6O B5550645 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclization of amino-pyrazole with various aldehydes or keto-esters under specific conditions. For instance, derivatives have been synthesized via condensation of carboxamide with aromatic aldehydes or by reaction with acetylacetone and arylidenemalononitriles, producing pyrazolo[1,5-a]-pyrimidine derivatives with potential antitumor activities (Hafez et al., 2013). These methods highlight the versatility and reactivity of the pyrazole moiety in constructing complex pyrimidine systems.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, including IR, NMR, and MS, play crucial roles in elucidating the molecular structure of pyrazolo[1,5-a]pyrimidine derivatives. For example, detailed structural characterization of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate demonstrated significant insights into its molecular geometry and intermolecular interactions (Chao Wu et al., 2005).

Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Properties

A series of novel pyrazolopyrimidine derivatives, including structures similar to N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have shown promising cytotoxic effects against various cancer cell lines and significant 5-lipoxygenase inhibition, highlighting their potential as anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazolopyrimidine core can enhance these biological activities (Rahmouni et al., 2016).

Antitumor Activities

The synthesis and biological evaluation of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, a compound with a core structure related to N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide, have been conducted. This research has demonstrated that the compound exhibits significant antitumor activities, indicating the potential therapeutic value of pyrazolopyrimidine derivatives in cancer treatment (Xin, 2012).

Heterocyclic Synthesis Applications

Compounds with the pyrazolopyrimidine scaffold, akin to N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide, have been utilized in heterocyclic synthesis to create a variety of new chemical entities. These synthesized compounds have found applications in developing new materials with potential biological activities. Their utility in synthesizing novel heterocyclic compounds demonstrates the versatility of the pyrazolopyrimidine core in medicinal chemistry and drug design (Fadda et al., 2012).

Insecticidal and Antibacterial Potential

Research into pyrazolopyrimidine derivatives has also explored their potential as insecticidal and antibacterial agents. Synthesis efforts have led to the creation of compounds that show promising activity against specific insect pests and bacterial strains, indicating the broader applicability of these molecules beyond anticancer and anti-inflammatory uses. This highlights the chemical's role in agricultural and pharmaceutical applications as a source of new agents for pest control and antibacterial therapies (Deohate and Palaspagar, 2020).

Direcciones Futuras

The future research directions for this compound could involve studying its biological activity, as many compounds containing pyrazole and pyrimidine groups have shown promising pharmacological effects . Further studies could also explore its potential uses in material science or as a building block in the synthesis of more complex molecules.

Propiedades

IUPAC Name |

N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-(ethylamino)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN6O/c1-4-17-15-19-8-12(9-20-15)14(23)18-6-5-7-22-11(3)13(16)10(2)21-22/h8-9H,4-7H2,1-3H3,(H,18,23)(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCOLRGCEUQNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)NCCCN2C(=C(C(=N2)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)

![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)